benzyl N-[3-(fluorosulfonyl)phenyl]carbamate
Description
Benzyl N-[3-(fluorosulfonyl)phenyl]carbamate is a synthetic carbamate derivative characterized by a benzyloxycarbonyl group attached to an aromatic phenyl ring substituted with a fluorosulfonyl (-SO₂F) group at the meta position.
Properties
Molecular Formula |
C14H12FNO4S |
|---|---|
Molecular Weight |
309.31 g/mol |
IUPAC Name |
benzyl N-(3-fluorosulfonylphenyl)carbamate |
InChI |
InChI=1S/C14H12FNO4S/c15-21(18,19)13-8-4-7-12(9-13)16-14(17)20-10-11-5-2-1-3-6-11/h1-9H,10H2,(H,16,17) |
InChI Key |
QAHGVZAFEXFLKT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC2=CC(=CC=C2)S(=O)(=O)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl N-[3-(fluorosulfonyl)phenyl]carbamate typically involves the reaction of benzyl chloroformate with 3-(fluorosulfonyl)aniline in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems ensures consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
Benzyl N-[3-(fluorosulfonyl)phenyl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or fluorosulfonyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of this compound oxide.
Reduction: Formation of this compound alcohol.
Substitution: Formation of substituted this compound derivatives.
Scientific Research Applications
Benzyl N-[3-(fluorosulfonyl)phenyl]carbamate has several applications in scientific research:
Chemistry: Used as a protecting group for amines in peptide synthesis.
Biology: Employed in the study of enzyme mechanisms and inhibition.
Medicine: Investigated for its potential as a prodrug for delivering active pharmaceutical ingredients.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of benzyl N-[3-(fluorosulfonyl)phenyl]carbamate involves its ability to form stable carbamate linkages with amines. This stability is due to the resonance stabilization of the carbamate group. The compound can be selectively deprotected under acidic or basic conditions, allowing for controlled release of the amine .
Comparison with Similar Compounds
Key Structural and Functional Differences
Electrophilic vs. Nucleophilic Reactivity :
- The fluorosulfonyl group (-SO₂F) in the target compound is highly electrophilic, enabling sulfonylation reactions. In contrast, boronate esters (e.g., CAS 2377610-77-8) act as nucleophilic partners in cross-coupling reactions .
- Halogenated analogs (e.g., bromo/fluoro derivatives) exhibit distinct reactivity, such as participation in Ullmann or Buchwald-Hartwig amination .
Steric and Electronic Effects :
- The tert-butyl group in CAS 2358552-54-0 provides steric hindrance, enhancing stability but reducing reactivity compared to the benzyl variant .
- Hydroxypropyl substituents (CAS 2680744-86-7) introduce hydrogen-bonding capacity, improving solubility in polar solvents .
Biological Activity :
- While direct data on the target compound are sparse, structurally related carbamates (e.g., benzyl carbamates with fluorophenyl groups) demonstrate antimetastatic effects in prostate cancer models, as seen in compound 6 from .
Biological Activity
Benzyl N-[3-(fluorosulfonyl)phenyl]carbamate is a specialized organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and antibiotic development. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and applications.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of approximately 330.35 g/mol. The compound features a fluorosulfonyl group attached to a phenyl ring through a carbamate functional group linked to a benzyl moiety. This unique structure enhances its reactivity and solubility, making it suitable for various applications in biological systems.
The mechanism of action for this compound involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorosulfonyl group is known to form strong covalent bonds with nucleophilic sites on proteins, which can lead to inhibition or modulation of their activity. This interaction can affect various biochemical pathways, particularly those related to glucose metabolism and bacterial resistance mechanisms.
Antibiotic Development
Research indicates that this compound exhibits significant biological activity in antibiotic development. It serves as an intermediate in the synthesis of linezolid, an antibiotic effective against Gram-positive bacterial infections resistant to other treatments. Studies have shown that derivatives of this compound may inhibit glucose transporters, potentially leading to applications in cancer therapy by suppressing tumor growth through metabolic interference .
Inhibition Studies
Several studies have investigated the inhibitory effects of this compound on various biological targets:
- Glucose Transporters : The compound has been shown to influence pathways related to glucose uptake, which is crucial for cancer cell metabolism.
- Antimicrobial Activity : Its derivatives have demonstrated efficacy against resistant bacterial strains, highlighting its potential as a novel therapeutic agent .
Case Studies
- Antimicrobial Efficacy : In vitro studies demonstrated that this compound and its derivatives exhibited potent antibacterial activity against strains such as Staphylococcus aureus and Enterococcus faecium. These findings suggest that the compound could be developed into effective antibiotics.
- Cancer Therapy Potential : Research has indicated that the compound may synergistically impair cancer cell growth when combined with other metabolic inhibitors. This suggests potential applications in combination therapies for cancer treatment .
Comparative Analysis
The following table summarizes key features of this compound compared to related compounds:
| Compound Name | CAS Number | Molecular Formula | Key Features |
|---|---|---|---|
| This compound | 168828-81-7 | C18H19FN2O3 | Antibiotic precursor; inhibits glucose transporters |
| Tert-butyl N-{2-chloro-5-[2-(fluorosulfonyl)ethyl]} | 2229016-79-7 | C13H17ClFNO4S | Different pharmacological profile |
| Benzyl (3-Fluoro-4-morpholinophenyl)carbamate | 168828-81-7 | C18H19FN2O3 | Morpholine ring enhances solubility |
| 1-Fluorosulfonyloxy-4-nitrobenzene | Not available | C6H4FNO3S | Potential use in materials science |
Q & A
Q. What are the common synthetic routes for benzyl N-[3-(fluorosulfonyl)phenyl]carbamate, and how are intermediates characterized?
The synthesis typically involves reacting benzyl chloroformate with 3-(fluorosulfonyl)aniline under anhydrous conditions. Key intermediates are monitored via TLC and purified via column chromatography. For structural confirmation, and NMR spectroscopy are used to verify carbamate bond formation and fluorosulfonyl group retention. Mass spectrometry (HRMS) further validates molecular weight and purity .
Q. How is the molecular stability of this compound assessed under varying pH and temperature conditions?
Stability studies involve incubating the compound in buffered solutions (pH 3–10) at 25°C and 40°C. Degradation is tracked using HPLC-UV, with a C18 column and acetonitrile/water mobile phase. The fluorosulfonyl group’s susceptibility to hydrolysis is quantified via NMR, monitoring fluoride ion release .
Q. What analytical techniques are critical for distinguishing this compound from positional isomers (e.g., 2- or 4-fluorosulfonyl derivatives)?
X-ray crystallography resolves positional ambiguities by determining bond angles and crystal packing. Diffraction data collected at 100 K (Mo-Kα radiation) are refined using SHELXL . Complementary FT-IR spectroscopy identifies unique vibrational modes (e.g., S=O stretching at 1370–1390 cm) specific to the 3-substituted isomer .
Advanced Research Questions
Q. How does the fluorosulfonyl group’s electron-withdrawing nature influence the carbamate’s reactivity in cross-coupling reactions?
The fluorosulfonyl moiety enhances electrophilicity at the phenyl ring, enabling Suzuki-Miyaura couplings with arylboronic acids. Kinetic studies (monitored via NMR) show accelerated reaction rates compared to non-sulfonylated analogs. Density Functional Theory (DFT) calculations (B3LYP/6-31G*) correlate Hammett σ- values with observed regioselectivity .
Q. What crystallographic challenges arise in resolving the molecular geometry of this compound, and how are they addressed?
Disorder in the fluorosulfonyl group due to rotational flexibility complicates refinement. High-resolution data (d < 0.8 Å) and anisotropic displacement parameter (ADP) analysis in SHELXL improve modeling. ORTEP-3 visualizes thermal ellipsoids, confirming planar geometry at the sulfonyl sulfur .
Q. What strategies optimize the enantiomeric purity of this compound in asymmetric catalysis applications?
Chiral HPLC (Chiralpak IA column) separates enantiomers, while circular dichroism (CD) spectroscopy confirms absolute configuration. Catalytic asymmetric synthesis using Pd-BINAP complexes achieves >90% ee, with reaction progress monitored via polarimetry .
Q. How is the compound’s bioactivity evaluated in cancer cell models, and what mechanistic insights are derived?
Antiproliferative assays (MTT) on PC-3M-CT+ prostate cancer cells (72 h exposure) quantify IC. Mechanistic studies involve Western blotting for HIF-1α suppression and Matrigel invasion assays. Comparative analysis with non-fluorosulfonyl analogs reveals enhanced apoptosis induction via caspase-3/7 activation .
Methodological Considerations
- Contradictions in Data : Discrepancies in reported melting points (e.g., 75–77°C vs. 82–84°C) may arise from polymorphic forms. Differential Scanning Calorimetry (DSC) identifies thermal transitions, while PXRD distinguishes crystalline phases .
- Synthetic Optimization : Microwave-assisted synthesis (100°C, 30 min) improves yield (85% vs. 65% conventional heating) by accelerating carbamate bond formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
